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3-Oxanecarboxylic acid amino ester

Cat. No.: B13833701
M. Wt: 145.16 g/mol
InChI Key: XSWHKJCRKGHLQK-UHFFFAOYSA-N
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Description

A Glimpse into Oxane-Containing Heterocycles as Synthetic Building Blocks

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. Among these, oxane-containing heterocycles, which feature a six-membered ring with one oxygen atom, are particularly valuable. These scaffolds are not merely passive frameworks; they actively influence the properties of a molecule. The inclusion of an oxygen heteroatom can enhance polarity, solubility, and the capacity for hydrogen bonding, all of which are critical for optimizing the characteristics of a potential drug. preprints.org The conformational constraints imposed by the ring structure can also improve a molecule's binding affinity to biological targets and its metabolic stability. acs.org

The versatility of oxygen-containing heterocycles is evident in their presence in a wide array of clinically approved drugs, including various anticancer agents. preprints.org Furthermore, the oxane ring itself can be a key pharmacophore, the part of a molecule responsible for its biological activity. The ability of these rings to undergo various chemical transformations, such as ring-opening or expansion, further broadens their utility in the synthesis of complex molecules. acs.org

The Importance of Amino Ester Groups in Medicinal and Synthetic Chemistry

The amino ester functional group, characterized by the presence of both an amine and an ester, is a cornerstone of medicinal chemistry. wikipedia.org Structurally, amino esters are composed of a lipophilic part (the ester), an intermediate chain, and a hydrophilic part (the amine). wikipedia.org This dual nature allows them to interact with a variety of biological targets.

One of the most well-known applications of amino esters is in the development of local anesthetics. wikipedia.org Beyond this, they are integral to the design of a diverse range of therapeutic agents. For instance, α-amino acid phenolic ester derivatives have been investigated as water-soluble general anesthetics that work by modulating GABAa receptors. acs.org The amino group can be protonated at physiological pH, enhancing water solubility, while the ester group can be hydrolyzed by esterases in the body, providing a mechanism for drug metabolism and clearance. wikipedia.orgtaylorandfrancis.com

In synthetic chemistry, amino esters are valuable intermediates. The amine and ester functionalities can be selectively modified, allowing for the construction of more complex molecules. For example, they can be used in the synthesis of polymers for gene delivery and pH-sensitive hydrogels for drug delivery applications. taylorandfrancis.com

Historical Context and the Evolution of Research on 3-Oxanecarboxylic Acid Amino Ester Frameworks

While a detailed historical account of "this compound" as a specific compound class is not extensively documented in readily available literature, its emergence can be understood as a logical progression in the fields of heterocyclic and medicinal chemistry. The foundational understanding of oxane rings and amino esters as individual components with valuable properties has been established over many decades.

Early research into heterocycles laid the groundwork for understanding the synthesis and reactivity of rings like oxane. nih.govsemanticscholar.org Similarly, the study of amino acids and their derivatives, including esters, has a long and rich history in biochemistry and organic synthesis. The combination of these two well-established structural motifs into a single framework likely arose from the continued search for novel molecular scaffolds with unique three-dimensional shapes and functionalities. The development of new synthetic methodologies, particularly those enabling the construction of complex heterocyclic systems, has been a key driver in the ability to create and investigate molecules like 3-Oxanecarboxylic acid amino esters.

Current Research Trends and Future Prospects for this compound Derivatives

Current research involving frameworks related to 3-Oxanecarboxylic acid amino esters is focused on leveraging their unique structural features for various applications. A significant trend is the development of novel synthetic methods to access these and similar heterocyclic structures. For instance, recent advancements in photoredox catalysis have enabled the direct conversion of amino acids into oxetanol bioisosteres, which are structurally related to the oxane core. researchgate.net

The exploration of these compounds as scaffolds for new therapeutic agents remains a primary focus. The inherent properties of the oxane ring and the amino ester functionality make them attractive for designing molecules that can interact with specific biological targets. For example, the synthesis of diverse oxetane (B1205548) amino acids has been achieved through visible-light-induced photocatalytic reactions, opening avenues for creating libraries of compounds for drug discovery. acs.org

Future prospects for this compound derivatives are promising. As synthetic methods become more sophisticated, chemists will be able to create a wider variety of derivatives with precisely controlled stereochemistry and functionality. This will enable a more systematic exploration of their structure-activity relationships and their potential as pharmaceuticals, agrochemicals, and advanced materials. The continued investigation of their biological activities will likely uncover new therapeutic applications for this versatile class of compounds.

Data Tables

Table 1: Examples of Amino Esters in Medicinal Chemistry

CompoundClassTherapeutic Use
CocaineLocal AnestheticAnesthetic, Vasoconstrictor
ProcaineLocal AnestheticLocal Anesthetic
TetracaineLocal AnestheticLocal Anesthetic
BenzocaineLocal AnestheticTopical Anesthetic
ChloroprocaineLocal AnestheticLocal Anesthetic
Cyclopentolate HClAnticholinergicMydriatic, Cycloplegic
Dicyclomine HClAntimuscarinicAntispasmodic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B13833701 3-Oxanecarboxylic acid amino ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

amino oxane-3-carboxylate

InChI

InChI=1S/C6H11NO3/c7-10-6(8)5-2-1-3-9-4-5/h5H,1-4,7H2

InChI Key

XSWHKJCRKGHLQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(=O)ON

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Oxanecarboxylic Acid Amino Esters

Enantioselective and Diastereoselective Synthesis of 3-Oxanecarboxylic Acid Amino Esters

Achieving precise control over the stereochemistry of multiple centers in the oxane ring is paramount for synthesizing biologically active molecules. This section explores catalytic and auxiliary-controlled methods to produce 3-oxanecarboxylic acid amino esters with high levels of stereopurity.

Asymmetric Catalysis (Organo-, Metal-, and Biocatalysis) in Oxane Ring Formation

Asymmetric catalysis offers an efficient route to chiral oxanes by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.orgnih.gov This approach avoids the use of stoichiometric chiral reagents, making it more atom-economical.

Organocatalysis : Chiral small organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for various asymmetric transformations. youtube.comyoutube.com For oxane synthesis, organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates. youtube.com For instance, the (R)-diphenylprolinol trimethylsilyl (B98337) ether has been successfully used in the one-pot asymmetric synthesis of highly substituted dihydropyrroles, which are precursors to functionalized oxanes. rsc.org The key is the catalyst's ability to create a chiral environment that directs the approach of the reacting partners, leading to high enantio- and diastereoselectivity. rsc.org The Nobel Prize-winning field of asymmetric organocatalysis provides a robust platform for these syntheses, often utilizing readily available and environmentally benign catalysts like amino acids. youtube.com

Metal Catalysis : Transition metal complexes bearing chiral ligands are widely used for the enantioselective synthesis of heterocyclic compounds. acs.org Gold-catalyzed intramolecular hydroarylation of alkynes, for example, has been employed to construct chiral helicenes with excellent regio- and enantioselectivity using TADDOL-derived phosphonite ligands. nih.gov While not directly forming an oxane, the principles of using chiral metal complexes to control cyclization stereochemistry are broadly applicable. Rhodium-catalyzed asymmetric transfer hydrogenation is another powerful tool, which has been combined with biocatalysis in a "metal-biocatalytic system" to produce chiral substituted tetrahydroquinolines with high diastereomeric and enantiomeric excess. researchgate.net

Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov While specific examples for 3-oxanecarboxylic acid amino esters are emerging, the broader application of enzymes like ketoreductases, hydrolases, and oxidases in generating chiral synthons for oxane synthesis is well-established. These biocatalytic transformations can provide key chiral intermediates that are then elaborated into the final oxane structure. The combination of biocatalysis with metal or organocatalysis in one-pot sequential or cooperative systems is a particularly promising frontier. acs.orgresearchgate.net

Chiral Auxiliary-Mediated Approaches to 3-Oxanecarboxylic Acid Amino Ester Skeletons

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered. wikipedia.org This is a reliable and well-established strategy in asymmetric synthesis. researchgate.netresearchgate.net

Evans oxazolidinones and related thiazolidinethiones are among the most effective chiral auxiliaries. researchgate.netnih.govscielo.org.mx They can be acylated with a fragment that will become part of the oxane ring. The auxiliary then directs the stereoselective alkylation or aldol (B89426) reaction of the enolate, establishing key stereocenters. For example, N-acyl derivatives of oxazinanones, derived from β-amino esters, undergo highly stereoselective enolate alkylation reactions. nih.gov The stereoselectivity is often predictable based on chelation-controlled transition state models, where one face of the enolate is effectively blocked by the auxiliary's substituent. wikipedia.org Following the stereoselective bond formation, the auxiliary is cleaved under mild conditions to reveal the carboxylic acid or a derivative, which can then be converted to the target amino ester. nih.govscielo.org.mx

Auxiliary TypeKey ReactionStereocontrol MechanismReference(s)
Evans OxazolidinoneEnolate Alkylation, Aldol ReactionsSteric hindrance from the auxiliary's substituent directs the approach of the electrophile. researchgate.netresearchgate.net
OxazinanonesEnolate Alkylation, Aldol ReactionsThe C(4) substituent dictates the stereochemical outcome. nih.gov
Sulfur-based AuxiliariesMichael Additions, Aldol ReactionsHigh diastereoselectivity is achieved, and the auxiliary is easily removed. scielo.org.mx

Diastereoselective Cyclization Strategies for Poly-substituted Oxanes

When constructing polysubstituted oxane rings, controlling the relative stereochemistry between the substituents is crucial. Diastereoselective cyclization reactions, where the stereochemistry of the starting material dictates the stereochemistry of the cyclic product, are a powerful tool.

One prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. Indium trichloride (B1173362) has been shown to be an effective mediator for these cyclizations, yielding polysubstituted tetrahydropyrans with high diastereoselectivity. nih.govacs.org The stereochemical outcome of the product is directly correlated to the geometry of the starting homoallylic alcohol; trans-homoallyl alcohols typically yield 2,3,4-trisubstituted products with an up-down-up relative configuration. nih.gov

Another strategy involves a tandem dihydroxylation followed by an SN2 cyclization of ζ-mesyloxy α,β-unsaturated esters. This protocol allows for the efficient and diastereoselective synthesis of both cis- and trans-2,6-disubstituted tetrahydropyrans from a common precursor, as demonstrated in the formal synthesis of (+)-muconin. nih.govresearchgate.net The choice of dihydroxylation reagent (e.g., AD-mix-α vs. AD-mix-β) can control the stereochemistry of the diol intermediate, which in turn determines the final cis/trans relationship of the substituents on the oxane ring after cyclization. researchgate.net

Novel Retrosynthetic Strategies for this compound Core Structures

Modern synthetic chemistry seeks to develop more efficient and convergent routes to complex molecules. This section highlights retrosynthetic strategies that enable the rapid assembly of the oxane core.

Ring-Closing Metathesis (RCM) in the Construction of Oxane Rings

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, catalyzed by metal complexes, most notably those based on ruthenium developed by Grubbs and Schrock. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthesis due to its high functional group tolerance and its ability to form rings of various sizes, typically from 5 to 30 members. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com

For the synthesis of oxane derivatives, a diene precursor containing an ether linkage is subjected to an RCM catalyst. The reaction proceeds by forming an unsaturated oxane (a dihydropyran), which can then be hydrogenated to the saturated oxane ring. The driving force for the reaction is often the release of a small, volatile byproduct like ethylene. organic-chemistry.org RCM has been used as the key macrocyclization step in the synthesis of numerous complex natural products and approved drugs like simeprevir (B1263172) and pacritinib. medwinpublishers.comdrughunter.com The strategy's utility is showcased in syntheses where multiple RCM reactions are used to construct polycyclic systems. wikipedia.orgrsc.org

Catalyst GenerationKey FeaturesTypical ApplicationReference(s)
Grubbs 1st GenGood performance for less-hindered olefins.General RCM for simple systems. rsc.org
Grubbs 2nd GenHigher activity, better for hindered olefins.Synthesis of complex natural products. organic-chemistry.org
Hoveyda-GrubbsMore stable, often used in process chemistry.Scale-up and industrial applications. drughunter.com
Zhan CatalystsHigh efficiency, good for macrocyclization.Synthesis of kinase inhibitors. drughunter.com

Multicomponent Reaction (MCR) Protocols for One-Pot Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. chemrxiv.orgnih.gov MCRs are highly atom- and step-economical, making them attractive for building molecular complexity rapidly and for generating libraries of related compounds. nih.govresearchgate.net

While a specific MCR for the direct synthesis of 3-oxanecarboxylic acid amino esters is a specialized goal, MCRs are widely used to generate highly functionalized heterocyclic scaffolds that can serve as advanced intermediates. researchgate.net For example, aza-Diels-Alder reactions can be performed in a multicomponent fashion to generate substituted tetrahydropyridines. researchgate.net Similarly, the Mannich reaction, a classic three-component reaction, joins an aldehyde, an amine, and a compound with an acidic proton. nih.gov The development of novel MCRs, sometimes guided by computational analysis, continues to expand the toolbox for efficiently creating complex scaffolds from simple starting materials in a one-pot fashion. chemrxiv.org

Tandem and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. For the synthesis of complex structures like 3-oxanecarboxylic acid amino esters, these strategies can streamline multi-step sequences.

One conceptual approach involves a cascade reaction initiated by the Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization. While direct examples for 3-oxanecarboxylic acid amino esters are not prevalent in the literature, analogous cascade reactions for the synthesis of other heterocyclic systems provide a framework. For instance, the synthesis of substituted pyridones has been achieved through a one-pot three-component cascade reaction under solvent-free conditions, demonstrating the power of this approach. ucd.ie Similarly, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been used to synthesize ester-containing chroman-4-ones. researchgate.net

A plausible tandem sequence for a substituted oxane ring could involve the reaction of a suitable precursor, such as an epoxide, which undergoes a ring-opening reaction followed by an intramolecular cyclization. For example, a copper-catalyzed four-component A3-based cascade reaction has been utilized for the synthesis of 3-oxetanone-derived spirooxazolidines, showcasing the potential for complex molecule synthesis in a single step. mdpi.com This methodology, which involves an amino alcohol, a ketone, formaldehyde, and an alkyne, could be adapted for the construction of the oxane core with the requisite functional handles for conversion to the amino ester.

The following table illustrates a conceptual tandem reaction for the synthesis of a substituted oxane, drawing parallels from established cascade reactions for other heterocycles.

Reaction Type Starting Materials Catalyst/Reagents Key Transformations Potential Product Reference Analogy
Aza-Michael/Intramolecular CyclizationAmine, α,β-Unsaturated Ester with an ether linkageBase or Acid CatalystMichael Addition, Intramolecular CyclizationSubstituted this compound ucd.ie
Radical Cascade AnnulationAllylic Ether with Aldehyde, Oxalate(NH₄)₂S₂O₈Radical Addition, CyclizationEster-containing Oxane derivative researchgate.net
Multi-component CascadeAmino alcohol, 3-Oxetanone, Formaldehyde, AlkyneCuBr₂/TFAA3 coupling, CyclizationSpirocyclic Oxane derivative mdpi.com

Protecting Group Strategies for Amine and Ester Functions in Complex Syntheses

In the multi-step synthesis of complex molecules like 3-oxanecarboxylic acid amino esters, the selective protection and deprotection of the amine and carboxylic acid functionalities are critical. wikipedia.org Protecting groups are used to mask these reactive sites to prevent unwanted side reactions during subsequent synthetic transformations. organic-chemistry.org

The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. For the amine functionality, carbamate-based protecting groups are widely employed. fiveable.me Common examples include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgfiveable.me The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base, such as piperidine. wikipedia.orgorganic-chemistry.org The Cbz group is commonly removed by hydrogenolysis. wikipedia.org

For the carboxylic acid function, esterification is the most common protection strategy. wikipedia.orglibretexts.org The choice of the ester group depends on the desired deprotection conditions. Methyl or ethyl esters are generally cleaved by acid- or base-catalyzed hydrolysis. libretexts.org tert-Butyl esters are readily cleaved under milder acidic conditions. libretexts.org Benzyl esters can be removed by hydrogenolysis, which allows for orthogonal deprotection in the presence of acid- or base-labile groups. wikipedia.orglibretexts.org

An orthogonal protection strategy is often essential in complex syntheses, allowing for the selective deprotection of one functional group while others remain protected. wikipedia.org For instance, an Fmoc-protected amine and a tert-butyl ester-protected carboxylic acid can be selectively deprotected under basic and acidic conditions, respectively.

The following table summarizes common protecting groups for amine and ester functionalities relevant to the synthesis of 3-oxanecarboxylic acid amino esters.

Functional Group Protecting Group Abbreviation Cleavage Conditions Reference
Aminetert-ButyloxycarbonylBocAcidic (e.g., TFA) organic-chemistry.orgfiveable.me
AmineBenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C) wikipedia.orgfiveable.me
Amine9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) organic-chemistry.orgfiveable.me
Carboxylic AcidMethyl/Ethyl EsterMe/EtAcid or Base Hydrolysis libretexts.org
Carboxylic Acidtert-Butyl EstertBuAcidic (e.g., TFA) libretexts.org
Carboxylic AcidBenzyl EsterBnHydrogenolysis (e.g., H₂, Pd/C) wikipedia.orglibretexts.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 3-oxanecarboxylic acid amino esters, these principles can be applied through the use of alternative reaction media, energy sources, and process designs.

The use of organic solvents contributes significantly to the environmental footprint of chemical syntheses. Performing reactions in solvent-free conditions or in water can mitigate this issue. Solvent-free reactions, often conducted by grinding solid reactants or heating a mixture of neat reactants, can lead to higher efficiency and easier product isolation. For example, the synthesis of 3-carboxycoumarins has been achieved in high yields under solvent-free conditions or in an aqueous slurry, demonstrating the feasibility of this approach for complex heterocycle synthesis. rsc.org While direct application to 3-oxanecarboxylic acid amino esters is not widely reported, the principles are transferable.

Photochemical and electrochemical methods offer alternative energy sources for driving chemical reactions, often under mild conditions. Photochemical reactions, initiated by light, can enable unique transformations that are not accessible through thermal methods. The synthesis of oxetanes, which are structurally related to oxanes, has been achieved through photochemical cycloadditions. organic-chemistry.org Furthermore, photochemical methods have been employed for the synthesis of amino acids from simple precursors, suggesting the potential for incorporating the amino functionality under green conditions. nih.gov

Electrochemical synthesis, which uses electrical current to drive redox reactions, can reduce the need for chemical oxidants and reductants. While specific examples for 3-oxanecarboxylic acid amino esters are scarce, the broader application of electrochemistry in organic synthesis is a growing field with potential for greener synthetic routes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages, including enhanced safety, better process control, and easier scalability. durham.ac.uk The improved heat and mass transfer in microreactors can lead to higher yields and selectivities.

The continuous flow synthesis of carboxylic acids from various precursors has been well-documented. durham.ac.ukrsc.org For instance, the synthesis of indole-3-carboxylic esters has been successfully scaled up using a flow-based approach. ucd.iebeilstein-journals.org This technology is well-suited for the multi-step synthesis of complex molecules like 3-oxanecarboxylic acid amino esters, where intermediates can be generated and directly fed into the next reaction step without isolation, a process known as telescoping. A one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives has been reported, highlighting the potential for in situ hydrolysis of esters to the corresponding acids within a flow system. researchgate.net

The following table provides a conceptual overview of how flow chemistry could be applied to key steps in the synthesis of a this compound.

Synthetic Step Reactants Flow Reactor Setup Potential Advantages Reference Analogy
CarboxylationGrignard Reagent, CO₂Tube-in-Tube Gas-Liquid ReactorEfficient gas-liquid mixing, enhanced safety durham.ac.uk
EsterificationCarboxylic Acid, AlcoholPacked-Bed Reactor with Acidic ResinHigh conversion, easy catalyst removal beilstein-journals.org
Amine IntroductionHalogenated Ester, AmineHeated MicroreactorPrecise temperature control, rapid optimization researchgate.net

Chemical Reactivity and Transformation Studies of 3 Oxanecarboxylic Acid Amino Esters

Reactivity Profiling of the Amino Ester Moiety

The amino ester functionality is a cornerstone of peptide chemistry and a versatile synthon in organic synthesis. Its reactivity is characterized by the interplay between the nucleophilic amine and the electrophilic ester carbonyl group.

Stereoselective Amide Bond Formation and Peptide Coupling Reactions

The formation of an amide bond is a fundamental transformation in chemistry and biology. nih.gov In the context of 3-oxanecarboxylic acid amino esters, the primary amine serves as a nucleophile that can react with an activated carboxylic acid to form an amide linkage. This reaction is central to peptide synthesis, where the coupling of amino acid residues is meticulously controlled to build complex polypeptide chains. omicsonline.orgglobalresearchonline.netbachem.com

The key to efficient amide bond formation lies in the activation of the carboxylic acid component. omicsonline.orgopenstax.org Various coupling reagents have been developed to facilitate this process, minimizing side reactions and preserving stereochemical integrity. globalresearchonline.net These reagents convert the carboxylic acid into a more reactive species, such as an active ester, acyl halide, or anhydride, which is then susceptible to nucleophilic attack by the amine. omicsonline.orgbachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. openstax.orgpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are often employed. peptide.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly effective coupling reagents that generate active esters. bachem.comsigmaaldrich.com Reagents like HATU, which form OAt esters, are particularly efficient due to the electron-withdrawing nature and anchimeric assistance of the leaving group. sigmaaldrich.com More recent developments include coupling reagents based on Oxyma, which offer a safer alternative to benzotriazole-based reagents. omicsonline.orgsigmaaldrich.com

The stereocenter at the 3-position of the oxane ring introduces an additional layer of complexity to these reactions. The steric hindrance around the amine and the potential for diastereomeric interactions can influence the rate and selectivity of the coupling reaction. The choice of coupling reagent and reaction conditions is therefore crucial to achieve high yields and diastereoselectivity.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesActivating GroupNotes
CarbodiimidesDCC, DICO-AcylisoureaOften used with additives like HOBt to reduce racemization. peptide.com
Phosphonium SaltsBOP, PyBOPOBt estersEffective but can be toxic. bachem.com
Aminium/Uronium SaltsHBTU, HATU, COMUOBt, OAt, Oxyma estersHighly efficient, with varying levels of reactivity and safety. sigmaaldrich.com

Ester Hydrolysis, Transesterification, and Reduction Strategies

The ester group in 3-oxanecarboxylic acid amino esters is susceptible to several important transformations.

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgdalalinstitute.comchemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which can then be protonated to give the carboxylic acid. libretexts.orgsavemyexams.com

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol. researchgate.net The reaction is typically catalyzed by an acid or a base. Dibutyltin oxide has been reported as a versatile catalyst for transesterification under mild conditions, compatible with various functional groups including free amino groups. researchgate.net

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgbritannica.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for ester reduction. chemistrysteps.com For the selective reduction of an ester to an aldehyde, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) are often used at low temperatures. chemistrysteps.comlibretexts.org

N-Functionalization (Alkylation, Acylation, Sulfonylation) of the Amine Group

The primary amine of the amino ester is a nucleophilic center that can readily undergo a variety of functionalization reactions.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism.

N-Acylation: The amine can be acylated by reacting with acid chlorides or acid anhydrides to form amides. This is a fundamental reaction in organic synthesis.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

These N-functionalization reactions provide a powerful means to modify the properties of the 3-oxanecarboxylic acid amino ester scaffold, enabling the synthesis of a diverse range of derivatives with potentially new biological activities.

Reactivity of the Oxane Ring System and its Stereocenters

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally a stable moiety. However, under certain conditions, it can participate in ring-opening and functionalization reactions.

Ring Opening and Rearrangement Reactions

The strain in four-membered rings like oxetanes facilitates their opening with nucleophiles and rearrangements. acs.org While the six-membered oxane ring is less strained, ring-opening reactions can still be induced, particularly with the assistance of Lewis acids. For instance, the isomerization of some oxetane-carboxylic acids into lactones has been observed, sometimes even at room temperature, highlighting the potential for intramolecular rearrangements in related systems. nih.gov These reactions often require activation of the oxane ring. nih.gov The presence of functional groups on the oxane ring can influence its stability and predisposition to rearrangement. For example, studies on taxol biosynthesis have pointed to an epoxy ester/oxetane (B1205548) ester rearrangement mechanism. acs.org While direct analogies to 3-oxanecarboxylic acid amino esters are not extensively documented, the principles of ring strain and Lewis acid catalysis suggest that similar transformations could be explored. Ring contraction rearrangements are also known to occur in carbocationic intermediates, driven by the formation of more stable ring systems. youtube.com

Functionalization of the Oxane Core (e.g., C-H Activation, Halogenation)

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical way to introduce complexity. researchgate.netyoutube.com Palladium-catalyzed C-H activation has emerged as a versatile tool for the arylation and alkenylation of various heterocyclic systems, including oxazoles. rsc.orgorganic-chemistry.org While specific examples on the oxane core of 3-oxanecarboxylic acid amino esters are scarce, the principles of C-H activation could potentially be applied. This would involve the selective cleavage of a C-H bond on the oxane ring and its subsequent conversion into a new C-C or C-heteroatom bond. The regioselectivity of such a reaction would be a key challenge, influenced by the directing effects of the substituents on the ring.

Halogenation, the introduction of a halogen atom, is another fundamental transformation. youtube.com For aromatic rings, this is typically an electrophilic aromatic substitution reaction requiring a Lewis acid catalyst. saskoer.cayoutube.com The halogenation of saturated rings like oxane would likely proceed through a radical mechanism, initiated by UV light or a radical initiator. The position of halogenation would be determined by the relative stability of the resulting carbon-centered radical.

Stereochemical Inversion and Epimerization Processes at Oxane Stereocenters

The stereochemical integrity of substituents on an oxane ring is fundamental to its biological activity and chemical behavior. Processes that can alter this stereochemistry, such as inversion and epimerization, are therefore of critical importance. For 3-oxanecarboxylic acid amino esters, the stereocenters on the oxane ring can be susceptible to such changes under certain reaction conditions.

The conformational preference of the oxane ring, which typically adopts a chair conformation to minimize torsional strain, plays a crucial role. Substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric and stereoelectronic effects. For instance, in related N-substituted 1,3-oxazines, the conformational equilibrium is influenced by the size of the substituent on the nitrogen atom and the polarity of the solvent. researchgate.net In non-polar solvents, smaller substituents may prefer an axial orientation, while bulkier groups favor the equatorial position to avoid 1,3-diaxial interactions. researchgate.net This equilibrium can be shifted in more polar solvents, which tend to stabilize the conformer with the larger dipole moment, often the equatorial form. researchgate.net

Epimerization at a stereocenter adjacent to the ring oxygen (C2 or C6) or the carboxyl group (C3) can be envisioned through several mechanisms. For example, enolization of the ester group at C3 under basic conditions could lead to a planar enolate intermediate. Subsequent protonation of this intermediate could occur from either face, potentially leading to a mixture of diastereomers and thus epimerization at C3.

Stereochemical inversion at other ring positions, such as C2 or C4, would likely require more forcing conditions or specific reaction pathways. Ring-opening and subsequent ring-closing reactions can be a pathway to inversion. For instance, acid- or base-catalyzed ring opening of the oxane ring could generate an acyclic intermediate where rotation around single bonds is possible. Recyclization could then lead to a different stereoisomer. While more common for strained rings like oxetanes acs.orgresearchgate.net, this can also occur in tetrahydropyrans under appropriate conditions.

The diastereoselective synthesis of highly substituted oxanes and related heterocycles often relies on controlling these stereochemical outcomes. beilstein-journals.orgmonash.eduresearchgate.netnih.gov For example, the alkylation of enolates derived from 1,3-oxazinan-6-ones can proceed with high diastereoselectivity, demonstrating that the existing stereocenters can effectively direct the stereochemistry of newly formed centers. monash.edu

Cross-Coupling Reactions Involving Derivatives of 3-Oxanecarboxylic Acid Amino Esters

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of 3-oxanecarboxylic acid amino esters can be valuable partners in these transformations, leveraging the oxane ring as a scaffold.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of C(sp³)-hybridized carbons, including those in cyclic ethers. nih.govprinceton.eduucla.edu For derivatives of 3-oxanecarboxylic acid amino esters, the C-O bonds of the oxane ring can be activated and participate in coupling reactions. For example, aryl-substituted tetrahydropyrans have been shown to undergo stereospecific nickel-catalyzed Kumada-type coupling with Grignard reagents, leading to ring-opened products with high diastereoselectivity. escholarship.orgacs.org This suggests that a suitably activated this compound derivative could undergo similar transformations.

Decarboxylative cross-coupling presents another attractive strategy, utilizing the carboxylic acid moiety (or a derivative) as a handle for C-C bond formation. wikipedia.orgrsc.org This approach avoids the pre-functionalization often required for other coupling methods. For instance, the decarboxylative functionalization of 4-substituted tetrahydropyran (B127337) carboxylic acids has been achieved through a hydrogen-atom transfer mechanism, yielding functionalized products in good yields. nih.gov It is plausible that 3-oxanecarboxylic acid amino esters could undergo similar decarboxylative couplings to introduce new substituents at the C3 position.

The general scheme for a potential nickel-catalyzed cross-coupling of a this compound derivative with an aryl halide is depicted below:

Reactant 1Reactant 2Catalyst SystemProduct
This compound derivative (e.g., activated at C-O bond)Aryl Halide (Ar-X)Ni catalyst, Ligand, ReductantAryl-substituted oxane derivative
This compound (as carboxylic acid)Aryl Halide (Ar-X)Pd or Cu catalyst, Base, OxidantDecarboxylated and arylated oxane

These reactions often proceed via radical intermediates, and the stereochemical outcome can be influenced by the nature of the catalyst and ligands employed. acs.org

Mechanistic Investigations into Key Reaction Pathways

Understanding the mechanisms of the reactions that 3-oxanecarboxylic acid amino esters undergo is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies of related systems provide insights into the likely intermediates and transition states for reactions involving 3-oxanecarboxylic acid amino esters.

In nickel-catalyzed cross-coupling reactions, a common mechanistic pathway involves the formation of radical intermediates. nih.govprinceton.eduacs.org For example, in the coupling of benzylic acetals with aryl iodides, an α-oxy radical is proposed to be generated, which then intercepts a nickel complex to form the cross-coupled product. nih.govprinceton.edu A similar radical intermediate could be formed from a this compound derivative, likely at a carbon atom adjacent to the ring oxygen. Computational studies on the ring opening of epoxides, another class of cyclic ethers, have detailed the transition states for both acid- and base-catalyzed processes, highlighting the influence of the catalyst on the reaction pathway. ic.ac.uk

For decarboxylative functionalization, the mechanism is also thought to involve radical intermediates. In the decarboxylative xanthylation of aliphatic carboxylic acids, an amidyl radical is proposed to abstract a hydrogen atom, leading to decarboxylation and the formation of an alkyl radical that is then trapped. nih.gov

The transition states for stereochemical inversion processes, such as chair-to-chair interconversion, are believed to involve higher-energy boat or twist-boat conformations. researchgate.net The energy barriers for these processes can be determined through computational modeling and experimental techniques like dynamic NMR spectroscopy.

Kinetic Studies of Derivatization and Transformation Processes

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent to separate a racemic mixture. wikipedia.org This has been successfully applied to the synthesis of chiral substituted pyrrolidines and other heterocycles. whiterose.ac.uknih.gov A similar approach could be envisioned for the enantioselective synthesis of 3-oxanecarboxylic acid amino esters or their derivatives. The efficiency of such a resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers.

The rates of cross-coupling reactions are influenced by several factors, including the nature of the catalyst, ligand, solvent, and the electronic and steric properties of the substrates. For example, in nickel-catalyzed reductive cross-coupling reactions, the rate-determining step has been identified in some cases as the activation of a C-O bond. oaepublish.com

The following table outlines hypothetical kinetic parameters that would be relevant in studying the reactivity of 3-oxanecarboxylic acid amino esters:

Reaction TypeKey Kinetic ParameterSignificance
Kinetic ResolutionSelectivity Factor (s = k_fast / k_slow)Measures the efficiency of separation of enantiomers.
Cross-CouplingRate Constant (k)Quantifies the speed of the reaction under specific conditions.
EpimerizationRate of IsomerizationIndicates the stereochemical stability of the compound under given conditions.

Further experimental and computational work is needed to populate such a table with concrete data for 3-oxanecarboxylic acid amino esters and to fully understand their rich and varied chemical reactivity.

Applications of 3 Oxanecarboxylic Acid Amino Esters in Advanced Chemical Synthesis

Role as Chiral Building Blocks in Complex Natural Product Synthesis

The tetrahydropyran (B127337) ring is one of the most prevalent heterocyclic scaffolds found in biologically active natural products. researchgate.net Its derivatives serve as crucial intermediates in the total synthesis of these complex molecules, where precise control of stereochemistry is paramount. rsc.orgyork.ac.uk

The core structure of 3-oxanecarboxylic acid is intrinsically related to carbohydrates, as the tetrahydropyran ring forms the basis of pyranose sugars like glucose. wikipedia.org This relationship makes its derivatives, including amino esters, ideal starting points for the synthesis of complex carbohydrate analogs and C-glycosylated peptides, which can offer enhanced stability against enzymatic degradation.

In the realm of polyketide synthesis, complex natural products are assembled by polyketide synthases (PKSs) through the iterative condensation of simple building blocks, typically coenzyme A (CoA) thioesters. nih.govnih.gov Chiral, functionalized building blocks like amino esters of 3-oxanecarboxylic acid can be envisioned as non-canonical starter or extender units in engineered biosynthetic pathways or in chemical total synthesis to generate novel polyketide structures. researchgate.net The defined stereochemistry of the oxane ring can effectively direct the stereochemical outcome of subsequent bond-forming reactions, a critical aspect in the synthesis of macrolide and other polyketide-derived natural products.

Table 1: Representative Natural Products Containing the Tetrahydropyran (Oxane) Moiety

Natural Product Class Biological Activity
Phorboxazole A Macrolide Cytostatic
Centrolobine Diarylheptanoid Antifungal
Laulimalide Macrolide Microtubule-stabilizing
Ieodomycin C Polyketide Antibacterial

Functionalized amino acids and their esters are fundamental starting materials for the construction of a vast array of nitrogen-containing heterocycles. clockss.orgmdpi.com The 3-amino-3-carboxyester functionality on the oxane ring provides a reactive platform for cyclization and condensation reactions. For instance, studies on analogous tetrahydropyridine (B1245486) carboxylic acid esters have shown their conversion into more complex fused ring systems like oxazolo[5,4-b]pyridines upon treatment with reagents such as phosphorus oxychloride. nih.gov This demonstrates the potential of 3-oxanecarboxylic acid amino esters to serve as synthons for diverse heterocyclic frameworks, including those found in alkaloid natural products. The synthesis of pyrrolidine-containing compounds through 1,3-dipolar cycloaddition of azomethine ylides generated from α-amino acids is a powerful strategy, suggesting that oxane-based amino acids could similarly be used to access novel spirocyclic or fused heterocyclic systems. beilstein-journals.org

Utilization in the Design and Synthesis of Privileged Scaffolds for Drug Discovery

The tetrahydropyran ring is considered a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical and pharmacokinetic properties. pharmablock.com

The creation of compound libraries based on three-dimensional, sp³-rich scaffolds is a key strategy in modern drug discovery to explore new chemical space. Research has demonstrated the synthesis of functionalized 4-aminotetrahydropyran (B1267664) scaffolds specifically for this purpose. nih.govsygnaturediscovery.com These scaffolds are readily prepared and can be elaborated through various chemical transformations, such as azide-alkyne cycloadditions or amide bond formations, to generate diverse libraries of drug-like molecules. nih.gov A similar strategy applied to 3-amino-3-oxanecarboxylic acid esters would provide access to libraries of compounds with a distinct substitution pattern, offering a valuable tool for screening against a wide range of biological targets.

Table 2: Elaboration of an Aminotetrahydropyran Scaffold for Library Synthesis

Starting Scaffold Reaction Type Resulting Functionality Potential Application
4-Azidotetrahydropyran Copper-Catalyzed Azide-Alkyne Cycloaddition 1,2,3-Triazole Bioisosteric replacement for amide bonds
4-Aminotetrahydropyran Amide Coupling Substituted Amides Introduction of diverse side chains
4-Aminotetrahydropyran Reductive Amination Secondary/Tertiary Amines Modulation of basicity and pKa
4-Hydroxytetrahydropyran Mitsunobu Reaction Ethers, Esters, Azides Further functionalization

This table is a representative example based on the elaboration of a 4-aminotetrahydropyran scaffold as described in the literature. nih.govsygnaturediscovery.com

Scaffold hopping and bioisosteric replacement are powerful strategies used to optimize lead compounds by improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, or to generate new intellectual property. researchgate.netnih.gov The tetrahydropyran ring is a well-established bioisostere for the cyclohexane (B81311) ring. pharmablock.comnih.gov Replacing a lipophilic cyclohexyl group with a THP moiety can decrease lipophilicity and introduce a potential hydrogen bond acceptor (the ring oxygen), which can lead to improved solubility and target engagement. pharmablock.com

This strategy has been successfully employed in the development of several approved drugs. For example, the JAK1 selective inhibitor, compound 19 , incorporates a THP ring as a bioisostere for the cyclohexyl group in its predecessor 18 , resulting in tighter drug-enzyme binding interactions and a 1.4-fold increase in lipophilic ligand efficiency (LLE). pharmablock.com Similarly, the FDA-approved drug gilteritinib (B612023) (8 ), an AXL receptor tyrosine kinase inhibitor, features a popular amino-THP substituent. pharmablock.com These examples underscore the value of incorporating amino-oxane motifs, such as those derived from 3-oxanecarboxylic acid amino esters, into medicinal chemistry programs.

Table 3: Comparison of Physicochemical Properties for Cyclohexane vs. Tetrahydropyran Bioisosteres

Compound Pair Key Structural Difference LogD (pH 7.4) Lipophilic Ligand Efficiency (LLE) Reference
JAK1 Inhibitor 18 Cyclohexane Ring 2.50 4.8 pharmablock.com
JAK1 Inhibitor 19 Tetrahydropyran Ring 2.08 5.0 pharmablock.com

Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of 3-oxanecarboxylic acid amino esters, possessing both an amino group and a carboxylic acid (or its ester derivative), makes them attractive monomers for polymer synthesis. Carboxylic acids and their derivatives are fundamental building blocks in polymer chemistry, used to synthesize important classes of polymers like polyesters and polyamides. youtube.combritannica.com

Specifically, a monomer containing both an amino and a carboxylic acid function can undergo self-polycondensation to form polyamides. Alternatively, it can be copolymerized with other monomers, such as diols or dicarboxylic acids, to produce poly(ester amides). These polymers are of significant interest in the biomedical field as they can be designed to be biodegradable, with degradation rates tunable by adjusting the ratio of hydrolyzable ester and more stable amide linkages. While specific polymerization of 3-oxanecarboxylic acid amino esters is not widely documented, the use of related oxetane-3-carboxylic acids in the synthesis of polyaddition products has been reported. google.com Furthermore, the renewable potential of the tetrahydropyran scaffold, which can be derived from biomass, adds to its appeal as a building block for creating more sustainable and "green" polymers. rsc.org

Monomer Precursors for Functionalized Polymers

Amino esters of 3-oxanecarboxylic acid and related structures serve as crucial monomer precursors for synthesizing functionalized polymers, particularly poly(amino esters) (PAEs) and poly(ester amides) (PEAs). nih.govupc.edu These polymers are gaining significant attention as they combine the degradability conferred by ester bonds with the functionality and responsiveness provided by amino or amide groups. upc.eduresearchgate.net The versatility of amino acids as starting materials, with their inherent carboxylic acid and amine groups, allows for the creation of a diverse range of polymerizable monomers. nih.govresearchgate.net

A primary route to these polymers is the ring-opening polymerization (ROP) of cyclic monomers like N-acylated-1,4-oxazepan-7-ones or morpholine-2,5-dione (B184730) derivatives. nih.govupc.edu This method is advantageous as it can proceed under mild conditions, sometimes in a "living" manner, which allows for precise control over the polymer's molecular weight and structure. upc.edu For instance, a modular three-step synthesis has been developed for N-acylated-1,4-oxazepan-7-ones, which act as universal monomer precursors. nih.gov This approach enables the introduction of various functional groups into the monomer structure before polymerization. nih.gov

The organocatalytic ROP of these monomers, using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-en (DBU) and thiourea (B124793) (TU), can produce homopolymers with well-defined structures and narrow dispersities. nih.gov The strategic design of these monomers allows for the incorporation of specific functionalities into the resulting polymer chain. These functionalities can be used for post-polymerization modifications, such as crosslinking, coupling, or redox reactions, thereby fine-tuning the material's properties for specific applications. nih.gov For example, monomers bearing double bonds have been designed to allow for post-polymerization functionalization via thiol–ene chemistry. nih.gov

The inclusion of amino acid-based components not only provides sites for functionalization but also influences the polymer's physical and biological properties. pnrjournal.com The amide groups can form strong intermolecular hydrogen bonds, which enhance the thermal and mechanical properties of the material. upc.eduresearchgate.net Furthermore, polymers derived from natural amino acids are often biocompatible and biodegradable, breaking down into non-toxic, metabolizable products. researchgate.net This makes them highly suitable for biomedical applications. nih.govmagtechjournal.com

Table 1: Monomers for Functionalized Poly(amino esters) and Poly(ester amides)

Monomer Type Polymerization Method Key Features & Resulting Polymer Properties
N-acylated-1,4-oxazepan-7-ones Organocatalytic Ring-Opening Polymerization (ROP) Modular platform allowing diverse functional groups; yields biodegradable PAEs with narrow dispersities; enables post-polymerization modifications. nih.gov
Morpholine-2,5-dione derivatives Ring-Opening Polymerization (ROP) Forms PEAs with regular chemical structure; strong intermolecular hydrogen bonding from amide groups enhances thermal and mechanical properties. upc.edu
Diester-diamines (from α-amino acids and diols) Interfacial Polymerization / Polycondensation Incorporates α-amino acids into the polymer backbone; side chains provide sites for drug conjugation and property modulation. upc.edupnrjournal.com
Amino acid-based monomers Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Yields polymers with narrow size distribution; allows for tailored side-chain functionality for specific cell interactions. researchgate.net

Components in Supramolecular Assemblies and Ligand Design

The unique chemical structure of 3-oxanecarboxylic acid amino esters and related amino acid derivatives makes them exceptional building blocks for the construction of complex supramolecular assemblies and for sophisticated ligand design. Their ability to form directional, non-covalent interactions, such as hydrogen bonds, is fundamental to their role in molecular self-assembly. rsc.orgmdpi.com The presence of both hydrogen-bond donors (N-H groups) and acceptors (C=O groups) within a single molecule facilitates the formation of predictable and stable networks. upc.edumdpi.com

In the realm of supramolecular chemistry, these molecules can act as gelators, forming extensive, self-assembled nanofibrous networks that entrap solvent molecules to create hydrogels or organogels. rsc.org A notable example involves the co-assembly of π-capped amino acid hydrogelators derived from pyrene (B120774) (donor) and naphthalenediimide (NDI) (acceptor) molecules. rsc.org The self-assembly is driven by a combination of strong charge-transfer (CT) interactions between the aromatic systems and hydrogen bonding between the amino acid components, leading to the formation of stable, nanofibrous hydrogels. rsc.org The pH can be used as a trigger to control the gelation process, highlighting the responsive nature of these systems. rsc.org

Beyond self-assembly, amino acid derivatives serve as versatile scaffolds for ligand design. mdpi.com By using an amino acid as a central hub, multiple functional components can be strategically attached to create molecules with highly specific functions. mdpi.com This approach has been used to develop a variety of complex agents, including:

Enzymatically activated prodrugs , where a linker, a substrate for a specific enzyme, and a drug are combined in a single molecule. mdpi.com

Probes for bio-imaging , which may incorporate a targeting agent, a linker that can be cleaved by a specific enzyme, and a reporter group like a fluorophore. mdpi.com

Targeted therapeutic agents , which combine a targeting moiety (like folate), a linker, and a therapeutic component. mdpi.com

The incorporation of these building blocks into macrocycles is another key application in ligand design. researchgate.net Sugar amino acids, which feature both amino and carboxylic acid functionalities on a carbohydrate scaffold, are particularly interesting for creating macrocyclic glycopeptides. researchgate.net These structures can mimic natural peptides but often have enhanced resistance to enzymatic degradation. researchgate.net The precise stereochemical arrangement of the functional groups on the scaffold allows for the fine-tuning of the macrocycle's shape and binding properties, making them valuable in the development of new therapeutics and molecular receptors. researchgate.net

Table 2: Supramolecular Assemblies and Ligands from Amino Acid Derivatives

Assembly/Ligand Type Key Structural Units Driving Forces for Assembly Application Example
Supramolecular Hydrogels π-capped amino acids (e.g., Pyrene-Serine, NDI-Lysine) Charge-transfer (CT) interactions, hydrogen bonding, pH-responsiveness. rsc.org Biocompatible materials for biomedical engineering. rsc.org
Multi-component Probes Amino acid hub, photoaffinity linker, conjugatable group, targeting agent. mdpi.com Covalent synthesis on a central scaffold. Probes for proteomic studies of signaling pathways. mdpi.com
Macrocyclic Peptidomimetics Sugar amino acids (SAAs), unnatural C-glycosyl amino acids. researchgate.net Covalent synthesis (e.g., peptide coupling) to form a cyclic structure. Development of glycopeptide-based drugs with enhanced enzymatic resistance. researchgate.net
Cocrystals & Molecular Salts Organic acids (e.g., chlorobenzoic acid) and amino-pyridines. Hydrogen bonding (e.g., O-H---N), halogen interactions. mdpi.com Creation of new solid-state materials with tailored physicochemical properties. mdpi.com

Computational and Theoretical Investigations Pertaining to 3 Oxanecarboxylic Acid Amino Esters

Conformational Analysis and Energy Landscapes of the 3-Oxanecarboxylic Acid Amino Ester Skeleton

The three-dimensional structure of the this compound is fundamental to its chemical behavior and interactions with biological systems. Conformational analysis through computational methods elucidates the preferred shapes of the molecule and the energy barriers between them.

The core of the molecule is the oxane ring, a six-membered saturated heterocycle containing an oxygen atom. Much like its all-carbon analogue, cyclohexane (B81311), the oxane ring is not planar. To alleviate angle and torsional strain, it adopts puckered conformations. libretexts.org The most stable and predominant conformation is the chair form, which minimizes steric clashes by staggering all substituents on adjacent carbons. libretexts.orgic.ac.uk

Other higher-energy conformations include the boat and the twist-boat. The boat conformation is destabilized by torsional strain from eclipsed bonds and a significant steric clash between the "flagpole" positions. libretexts.org The twist-boat is an intermediate conformation between the boat and chair forms and is slightly more stable than the true boat form. The interconversion between two different chair forms, known as ring-flipping, occurs rapidly at room temperature, passing through these higher-energy states. The energy barrier for this process in the parent tetrahydropyran (B127337) is approximately 10 kcal/mol. ic.ac.uk

While the term pseudorotation is more formally applied to five-membered rings, the concept describes a continuous, low-energy pathway of conformational change. wikipedia.org In the context of the oxane ring, the transition between conformers can be visualized as a series of coordinated bond rotations that propagate around the ring, allowing it to flex and interconvert.

The presence of amino and carboxylic acid ester groups at the 3-position significantly influences the conformational equilibrium of the oxane ring. In a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.org

Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with the axial atoms at the 3 and 5 positions of the ring (a phenomenon known as 1,3-diaxial interaction). youtube.com The energetic cost of placing a substituent in the axial position can be quantified computationally. For the this compound, both the amino and the carboxyl groups at the C3 position will have a strong preference for the equatorial orientation in the lowest-energy chair conformation.

Computational methods like Density Functional Theory (DFT) or high-level ab initio calculations can be used to determine the relative energies of different conformers (e.g., axial vs. equatorial substituents) and the energy barriers for their interconversion. These calculations provide a detailed picture of the potential energy surface of the molecule.

Table 1: Hypothetical Calculated Energy Differences for Axial vs. Equatorial Conformers of a 3-Substituted Oxane.
Substituent at C3Lowest Energy OrientationCalculated Energy Difference (ΔG, kcal/mol) (Axial - Equatorial)Primary Steric Interaction Avoided
-NH2 (Amino)Equatorial~1.71,3-Diaxial H/H interactions
-COOCH3 (Methyl Ester)Equatorial~1.21,3-Diaxial H/H interactions

Note: Data are representative values based on analogous substituents on a cyclohexane ring and serve to illustrate the general principles.

Quantum Chemical Studies of Reaction Mechanisms and Selectivity

Quantum chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing information on transition states and intermediates that are often difficult to observe experimentally.

The synthesis of a this compound involves multiple steps, each with its own reaction mechanism. For instance, the formation of the ester group via acid-catalyzed esterification (Fischer esterification) can be modeled computationally. pku.edu.cn Quantum chemical calculations can map the entire reaction pathway, starting from the reactants (the carboxylic acid and the alcohol), through the tetrahedral intermediate, to the final ester product and water. rsc.orgyoutube.com

By calculating the Gibbs free energy of each stationary point (reactants, intermediates, transition states, and products), a complete energy profile for the reaction can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy (ΔG‡) for the reaction. rsc.org Such calculations can explain why certain reactions require specific conditions, like microwave irradiation, to overcome high activation barriers. rsc.orgrsc.org

Table 2: Representative Calculated Activation Energies for an Acid-Catalyzed Esterification Reaction.
Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)
1Protonation of the carbonyl oxygen~5-10
2Nucleophilic attack by alcohol on the protonated carbonyl~15-25
3Proton transfer to a hydroxyl group~5-10
4Elimination of water to form the protonated ester~10-20

Note: These values are illustrative for a typical Fischer esterification and would be specifically calculated for the 3-oxanecarboxylic acid system.

When modifying the this compound scaffold, reactions can often occur at multiple sites (regioselectivity) and produce different stereoisomers (stereoselectivity). Computational methods can predict the likely outcome of such reactions.

For example, in an N-acylation reaction of the amino group, quantum chemical calculations can be used to compare the activation energies for the reaction at the nitrogen atom versus other potential sites, such as the ring oxygen. Analysis of the molecule's electrostatic potential map can reveal the most nucleophilic (electron-rich) sites, which are most susceptible to electrophilic attack. mdpi.com

Furthermore, Frontier Molecular Orbital (FMO) theory can be applied. The Highest Occupied Molecular Orbital (HOMO) indicates the region from which an electron is most likely to be donated in a reaction with an electrophile. For the amino ester, the HOMO is likely to be centered on the lone pair of the nitrogen atom, predicting its high reactivity.

Stereoselectivity is governed by the relative energies of the transition states leading to different stereoisomeric products. Computational modeling can determine the structures and energies of these transition states, accounting for steric hindrance that may favor the approach of a reagent from one face of the molecule over the other, thus leading to a specific stereoisomer. nih.gov

Molecular Docking and Interaction Studies for Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is central to computer-aided drug design for optimizing the interaction between a ligand, such as a derivative of this compound, and its biological target.

The process involves several steps:

Preparation of Structures: High-resolution 3D structures of both the ligand and the receptor are required. The ligand's structure is typically optimized using quantum chemical methods.

Defining the Binding Site: A specific region on the receptor, known as the binding pocket, is defined as the target for the docking simulation.

Sampling and Scoring: The docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (often as a free energy of binding). ekb.eg

The results of a docking study provide insights into how the ligand might interact with the receptor at a molecular level. Key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, can be identified. nih.gov This information is invaluable for designing new analogues with improved binding affinity and selectivity. For the this compound, docking studies could explore how the amino, ester, and oxane oxygen groups participate in binding.

Table 3: Sample Output from a Hypothetical Molecular Docking Simulation of a this compound Derivative.
Ligand DerivativePredicted Binding Energy (kcal/mol)Key Predicted Interactions with Receptor Residues
Parent Compound-7.5H-bond from amino group to Asp120; H-bond from carbonyl to Arg85
N-acetyl derivative-8.2H-bond from amide N-H to Asp120; H-bond from acetyl carbonyl to Arg85; Hydrophobic contact with Phe45
Ester to Carboxylic Acid-8.5Salt bridge from carboxylate to Arg85; H-bond from amino group to Asp120

Note: This table is for illustrative purposes only, showing how docking results can be used to compare different derivatives in the context of ligand design.

Virtual Screening and Computational Design of Novel this compound Derivatives

The exploration for new derivatives of this compound with desired properties can be significantly accelerated using computational methods such as virtual screening and rational drug design. These approaches allow for the in-silico evaluation of large libraries of virtual compounds, saving time and resources compared to traditional high-throughput screening.

Virtual Screening Methodologies

Virtual screening campaigns for derivatives of this compound would typically involve a multi-step process to identify promising candidates from vast chemical databases. A common workflow includes:

Ligand-Based Virtual Screening: In the absence of a known protein target structure, this method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active derivative of this compound could be used as a template to search for compounds with similar shapes, sizes, and electrostatic properties.

Structure-Based Virtual Screening: If a three-dimensional structure of a biological target (e.g., an enzyme or receptor) is available, molecular docking simulations can be employed. This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the target protein. For instance, in a study focused on identifying potential inhibitors for the SARS-CoV-2 Mpro protease, a virtual screening of over 50,000 heterocyclic molecules was performed. researchgate.net The process involved initial filtering based on physicochemical properties (Lipinski, Veber, and Ghose rules) followed by molecular docking to rank the compounds based on their predicted binding energy. researchgate.net A similar approach could be applied to screen derivatives of this compound against a relevant biological target.

Computational Design of Novel Derivatives

Beyond screening existing compounds, computational methods are instrumental in the de novo design of novel derivatives with enhanced properties. This can involve:

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to specific sites on a biological target and then computationally linking them to create a more potent lead compound.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the this compound scaffold and calculating the effect of these modifications on a desired property (e.g., binding affinity, metabolic stability), computational models can elucidate key structural requirements for activity. researchgate.net For example, studies on 1,4-dihydropyridines have shown that ester groups at certain positions are crucial for their biological activity. researchgate.net

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and thermodynamic properties of designed derivatives. nih.gov Such calculations are valuable for understanding the intrinsic properties of the molecules and for predicting their behavior. For instance, DFT has been used to design and evaluate the performance of energetic materials based on oxadiazole derivatives. nih.gov

Illustrative Data from Computational Studies

While specific data for this compound derivatives is not available, the following table illustrates the type of data generated in computational screening and design studies for other heterocyclic compounds.

Compound Derivative Target Docking Score (kcal/mol) Predicted IC50 (µM) Key Interacting Residues
Derivative AEnzyme X-9.50.5ASP120, LYS12, TRP80
Derivative BReceptor Y-8.22.1PHE250, TYR100, HIS280
Derivative CEnzyme X-7.85.7ASP120, GLU82
Derivative DReceptor Y-9.10.9PHE250, TYR100, ARG284

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

The docking scores represent the predicted binding affinity, with more negative values indicating stronger binding. The predicted IC50 values provide an estimate of the concentration of the compound required to inhibit the biological target by 50%. The key interacting residues highlight the specific amino acids in the target's binding site that form important interactions with the ligand.

The successful application of virtual screening has been demonstrated in the discovery of new inhibitors for enzymes like carboxylesterase Notum, where a docking-based screen of a large commercial library led to the identification of potent nanomolar inhibitors. nih.gov This underscores the potential of these computational strategies for advancing the study of novel this compound derivatives.

Advanced Analytical Strategies for the Research Characterization of 3 Oxanecarboxylic Acid Amino Esters

Sophisticated Spectroscopic Methodologies for Stereochemical and Structural Elucidation

The unambiguous determination of the three-dimensional structure and connectivity of 3-Oxanecarboxylic acid amino esters relies heavily on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the molecular framework, relative and absolute stereochemistry, and conformational preferences.

Multi-Dimensional NMR Techniques for Relative and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For 3-Oxanecarboxylic acid amino esters, multi-dimensional NMR experiments are indispensable for establishing the relative configuration of stereocenters and, in some cases, for deducing the absolute configuration.

Key 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal. These experiments detect through-space correlations between protons that are in close proximity, allowing for the determination of their relative stereochemistry. For instance, the observation of a NOESY or ROESY correlation between a proton on the oxane ring and a proton on a substituent of the amino ester group would indicate their spatial closeness, providing crucial stereochemical information.

Circular Dichroism (CD) coupled with NMR (CD-NMR) can be a powerful tool for determining the absolute configuration. By using chiral solvating agents or by comparing the experimental CD spectrum with theoretically calculated spectra for different enantiomers, the absolute stereochemistry can often be assigned.

Table 1: Representative 2D NMR Correlations for a Hypothetical 3-Oxanecarboxylic Acid Amino Ester Isomer

Interacting ProtonsNOESY/ROESY CorrelationImplied Relative Stereochemistry
H-2ax / H-4axStrongcis relationship
H-3 / H-5eqMediumSpatial proximity
Amino Ester Side Chain H / Oxane Ring H-2eqWeakIndicates specific conformation

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 3-Oxanecarboxylic acid amino esters and their conformational isomers. The positions, intensities, and shapes of vibrational bands are sensitive to the molecular environment and conformation.

IR spectroscopy is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester, the C-O-C stretches of the oxane ring, and the N-H bends of the amino group. Subtle shifts in these vibrational frequencies can indicate different conformational states of the oxane ring (e.g., chair vs. boat conformations) or hydrogen bonding interactions.

Raman spectroscopy, being complementary to IR, is often more sensitive to non-polar bonds and can provide additional insights into the skeletal vibrations of the oxane ring. By comparing experimental IR and Raman spectra with theoretical calculations for different conformers, a detailed conformational analysis can be performed.

Table 2: Typical Vibrational Frequencies for 3-Oxanecarboxylic Acid Amino Esters

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ester C=OStretch1730-1750
Oxane C-O-CAsymmetric Stretch1080-1150
Amino N-HBend1590-1650
C-H (Oxane Ring)Stretch2850-2960

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of 3-Oxanecarboxylic acid amino esters and their derivatives with high accuracy. This technique provides a precise mass-to-charge ratio, which allows for the unambiguous determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation through the analysis of fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together. For example, the characteristic loss of the amino ester side chain or fragmentation of the oxane ring can provide strong evidence for the proposed structure. The fragmentation patterns of different isomers are often distinct, aiding in their differentiation.

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are fundamental for the separation of complex mixtures of 3-Oxanecarboxylic acid amino esters, the assessment of their purity, and the isolation of individual isomers.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Due to the presence of multiple stereocenters, 3-Oxanecarboxylic acid amino esters can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the gold standard for separating these stereoisomers.

This technique allows for the accurate determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a research sample. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the isomers.

Table 3: Example of Chiral HPLC Separation Data for a Diastereomeric Mixture

DiastereomerRetention Time (min)Peak Area (%)Diastereomeric Excess (de)
Diastereomer 112.57550%
Diastereomer 214.825

Preparative Chromatography for Isomer Isolation and Purification

Once analytical methods have confirmed the presence of multiple isomers, preparative chromatography is employed to isolate and purify each isomer in sufficient quantities for further spectroscopic characterization and biological testing. Both preparative HPLC and flash chromatography are commonly used for this purpose.

By scaling up the analytical separation conditions, individual diastereomers and, in some cases, enantiomers can be isolated with high purity. The purified isomers can then be subjected to the full suite of spectroscopic techniques described above to unequivocally determine their individual structures and stereochemistry.

X-Ray Crystallography for Absolute Configuration and Detailed Conformational Studies

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule. wikipedia.org By measuring the diffraction pattern of X-rays passing through a crystalline solid, it is possible to generate a precise electron density map and, from that, a complete model of atomic positions in space. youtube.com This technique is uniquely powerful for providing unambiguous proof of a compound's absolute configuration and its preferred solid-state conformation.

For a chiral molecule like a this compound, which possesses at least one stereocenter, determining its absolute configuration—that is, the specific spatial arrangement of its atoms—is crucial. X-ray crystallography is considered the gold standard for this task, allowing for the unequivocal assignment of R or S descriptors to each chiral center based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org

Furthermore, the technique provides high-resolution details on the molecule's conformation. The six-membered oxane ring, an analogue of cyclohexane (B81311), typically prefers a low-energy chair conformation to minimize steric and torsional strain. ic.ac.uk However, the presence and orientation of substituents can lead to other conformations, such as a boat or twist-boat form. researchgate.net X-ray crystallographic analysis precisely defines the ring's pucker, the bond angles and lengths, and whether the substituents at the C-3 position (the carboxylic acid amino ester group) and other positions adopt an axial or equatorial orientation. ic.ac.ukacs.org This information is critical for understanding the molecule's steric profile and potential intermolecular interactions.

In a typical research workflow, a suitable single crystal of the this compound is grown and subjected to X-ray diffraction analysis. The resulting data provides key crystallographic parameters that define the structure.

Representative Crystallographic Data for a Heterocyclic Compound

This table presents typical data obtained from a single-crystal X-ray diffraction experiment, using a substituted tetrazine as a representative example of a heterocyclic compound to illustrate the nature of the findings. researchgate.net

ParameterValueDescription
Formula C₁₀H₁₀ClN₅The elemental composition of the molecule in the crystal.
Crystal System MonoclinicThe crystal system describes the symmetry of the crystal lattice.
Space Group P2₁/cThe space group provides detailed information on the symmetry operations within the unit cell.
Unit Cell Dimensions a = 9.948(3) Åb = 8.833(3) Åc = 11.420(3) Åβ = 102.682(4)°The dimensions of the smallest repeating unit of the crystal lattice.
Volume 979.1(5) ųThe volume of the unit cell.
Calculated Density 1.50 g/cm³The theoretical density of the material based on its structure and composition.
Key Conformation Unsymmetrical BoatThe determined conformation of the central heterocyclic ring. researchgate.net

Hyphenated Analytical Techniques for Reaction Monitoring and Product Characterization in Research Settings

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential tools in synthetic chemistry research. springernature.comajpaonline.com They allow for the analysis of complex mixtures, providing both separation of individual components and their structural identification. nih.govresearchgate.net For the synthesis and characterization of 3-oxanecarboxylic acid amino esters, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital.

Reaction Monitoring

The synthesis of a this compound, for example, through the esterification of a 3-oxanecarboxylic acid with an amino alcohol or the coupling of a 3-amino-oxane with a carboxylic acid, can be closely monitored using these methods. By taking small aliquots from the reaction vessel at various time points, a researcher can track the consumption of starting materials, the appearance of the desired product, and the formation of any intermediates or byproducts. nih.gov LC-MS is especially well-suited for this, as it can analyze the crude reaction mixture directly. The resulting data, often plotted as concentration versus time, provides critical information on reaction kinetics, helping to optimize conditions such as temperature, catalyst loading, and reaction time. acs.org

Product Characterization

Once the reaction is complete and the product is isolated, hyphenated techniques are used to confirm its identity and assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for the characterization of non-volatile compounds like 3-oxanecarboxylic acid amino esters. The liquid chromatograph separates the product from any residual starting materials or impurities. The mass spectrometer then provides two key pieces of information: the molecular weight of the compound (from the molecular ion peak) and its structural fingerprint (from the fragmentation pattern generated by tandem MS, or MS/MS). nih.govresearchgate.net This allows for unambiguous confirmation that the desired molecule has been synthesized.

Gas Chromatography-Mass Spectrometry (GC-MS): While amino acids and their esters are typically non-volatile, GC-MS can be a powerful tool for their analysis after chemical derivatization. creative-proteomics.com The polar amino and carboxylic acid functionalities are converted into more volatile and thermally stable groups, for instance, through esterification (e.g., to methyl esters) and acylation (e.g., to pentafluoropropionyl derivatives). mdpi.comnih.gov The derivatized product is then injected into the GC-MS. The gas chromatograph provides a highly efficient separation, and the resulting retention time is a characteristic property of the compound. The mass spectrometer provides the mass spectrum of the derivative, which can be used to confirm the structure and is often compared against spectral libraries. nih.govnist.gov This method is also highly effective for separating and identifying enantiomers (mirror-image isomers) when a chiral GC column is used. nih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure, purity, and key analytical properties.

Overview of Hyphenated Techniques for Compound Analysis

TechniquePrincipleApplication in ResearchInformation Provided
LC-MS Separates compounds in a liquid mobile phase followed by mass-based detection. nih.govReaction monitoring; Product identification; Purity assessment.Molecular weight, fragmentation patterns, quantification of components in a mixture.
GC-MS Separates volatile (or derivatized) compounds in a gas phase followed by mass-based detection. nih.govProduct identification (after derivatization); Purity assessment; Enantiomeric separation (with chiral column). nih.govRetention time, characteristic mass spectrum of the derivative, enantiomeric excess.
LC-NMR Separates compounds via liquid chromatography with subsequent structural elucidation by Nuclear Magnetic Resonance. researchgate.netDetailed structural confirmation of isolated products or major components in a mixture.Unambiguous structural connectivity (¹H and ¹³C NMR), stereochemical relationships (NOESY).

Emerging Research Frontiers and Future Perspectives for 3 Oxanecarboxylic Acid Amino Esters

Development of Next-Generation Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure 3-oxanecarboxylic acid amino esters is a primary challenge that must be addressed to unlock their full potential. The stereochemistry of the amino acid moiety and the substituent on the oxetane (B1205548) ring will be critical for their biological activity and material properties. Future research will undoubtedly focus on the development of highly efficient and stereoselective catalytic systems.

Recent advancements in asymmetric catalysis offer a promising toolbox for tackling this challenge. ontosight.ainumberanalytics.com Organocatalysis, in particular, has emerged as a powerful strategy for the synthesis of chiral molecules without the need for metal catalysts. rsc.orgscispace.com Chiral Brønsted acids and bases, such as phosphoric acids and cinchona alkaloid derivatives, have shown remarkable success in a variety of asymmetric transformations and could be adapted for the synthesis of 3-oxanecarboxylic acid amino esters. rsc.orgchiralpedia.com For instance, a chiral phosphoric acid could activate an appropriate precursor for an enantioselective intramolecular cyclization to form the oxetane ring.

Furthermore, the synergy between different catalytic modes is a rapidly growing area. numberanalytics.com The combination of photoredox catalysis with organocatalysis or metal catalysis allows for novel reaction pathways under mild conditions. nih.govfrontiersin.org A potential strategy for the synthesis of 3-oxanecarboxylic acid amino esters could involve the photoredox-mediated generation of a radical intermediate from a suitable amino acid derivative, which then undergoes an enantioselective addition to a precursor of the oxetane ring, catalyzed by a chiral transition metal complex or an organocatalyst. nih.govcam.ac.uk The development of chiral cyclic (alkyl)(amino)carbenes (CAACs) also presents new opportunities in enantioselective catalysis. osti.gov

Below is a table summarizing potential next-generation catalytic systems for the enantioselective synthesis of 3-oxanecarboxylic acid amino esters:

Catalytic SystemPotential CatalystReaction TypeExpected Outcome
Organocatalysis Chiral Phosphoric AcidsIntramolecular CyclizationHigh enantioselectivity in oxetane ring formation.
Cinchona Alkaloid DerivativesPhase-Transfer CatalysisAsymmetric alkylation of an amino acid ester precursor. nih.govacs.orgresearchgate.net
Transition Metal Catalysis Chiral Palladium or Rhodium ComplexesAsymmetric Allylic AlkylationEnantioselective introduction of the amino ester moiety.
Photoredox Catalysis Iridium or Ruthenium Photocatalysts with a Chiral Co-catalystRadical Addition/CyclizationStereocontrolled formation of the oxetane ring from an unsaturated amino acid precursor. nih.gov
Biocatalysis Engineered Enzymes (e.g., Transaminases, Hydrolases)Kinetic ResolutionSeparation of enantiomers from a racemic mixture of 3-oxanecarboxylic acid amino esters.

Exploration of Unprecedented Reactivity and Novel Synthetic Transformations

The unique structural features of 3-oxanecarboxylic acid amino esters, namely the strained oxetane ring and the bifunctional amino ester moiety, suggest a rich and largely unexplored reactivity profile. Future research will focus on harnessing this reactivity for novel synthetic transformations, enabling the use of these compounds as versatile building blocks.

The oxetane ring, while more stable than an epoxide, can undergo selective ring-opening reactions under specific conditions, providing access to a variety of functionalized acyclic structures. chemrxiv.org This could be exploited in diversity-oriented synthesis to generate libraries of compounds for biological screening. For example, Lewis acid-catalyzed ring-opening with various nucleophiles could lead to a range of di-functionalized products with defined stereochemistry.

The amino ester functionality provides a handle for a wide array of classical and modern synthetic transformations. The amine group can be acylated, alkylated, or used in C-N bond-forming cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. The development of orthogonal protecting group strategies will be crucial to selectively manipulate these functionalities.

Furthermore, the combination of the oxetane and amino acid motifs could lead to unprecedented reactivity. For example, the development of catalytic systems that can selectively functionalize the C-H bonds of the oxetane ring while leaving the amino ester intact would be a significant advance. nih.gov Such methods would allow for the late-stage functionalization of these molecules, a highly desirable feature in medicinal chemistry. Researchers have already begun to explore the tolerance of the oxetane core to a wide range of reaction conditions, which will be invaluable for planning synthetic routes. rsc.orgchemrxiv.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govarxiv.org For a novel compound class like 3-oxanecarboxylic acid amino esters, these computational tools can significantly accelerate their development and application.

De novo drug design algorithms, powered by generative AI models, can explore the vast chemical space around the 3-oxanecarboxylic acid amino ester scaffold to design novel derivatives with desired properties. researchgate.netnih.gov By training on large datasets of known molecules and their biological activities, these models can propose new structures that are likely to be active against a specific biological target. acs.org

The synergy between AI and automated synthesis platforms could enable the rapid synthesis and screening of large libraries of this compound derivatives. This high-throughput approach will be instrumental in identifying lead compounds for drug discovery and new materials with unique properties.

Expansion into Interdisciplinary Research Areas Beyond Traditional Organic Synthesis

The unique properties of 3-oxanecarboxylic acid amino esters make them attractive candidates for a wide range of interdisciplinary research areas beyond the traditional confines of organic synthesis.

In medicinal chemistry , the oxetane motif is increasingly recognized as a valuable bioisostere for carbonyl groups and gem-dimethyl groups, often leading to improved metabolic stability and aqueous solubility. digitellinc.commdpi.comnih.gov The incorporation of a this compound into a peptide or small molecule drug could therefore enhance its pharmacokinetic properties. patsnap.com Their rigid conformation can also be used to constrain the geometry of a molecule, leading to higher affinity and selectivity for its biological target.

In chemical biology , these compounds could be used as scaffolds for the development of novel chemical probes to study biological processes. nih.govrsc.orgcapes.gov.br The amino and ester functionalities provide convenient handles for the attachment of fluorophores, affinity tags, or cross-linking agents.

In materials science , the incorporation of 3-oxanecarboxylic acid amino esters into polymers could lead to new materials with unique properties. The rigid oxetane core could enhance the thermal stability and mechanical strength of the polymer, while the amino acid moiety could introduce chirality and biocompatibility. These materials could find applications in areas such as drug delivery, tissue engineering, and chiral separations.

Rational Design of Derivatives for Specific Molecular Recognition and Biological Probe Applications

The ability to rationally design molecules that can recognize and interact with specific biological targets is a cornerstone of modern drug discovery and chemical biology. The this compound scaffold provides a unique platform for the design of such molecules.

By systematically varying the substituents on the oxetane ring and the amino acid side chain, it is possible to create a library of compounds with diverse shapes and electronic properties. This diversity can be exploited to achieve specific molecular recognition of protein-protein interactions (PPIs) or the active sites of enzymes. nih.govtandfonline.commdpi.com The rigid nature of the oxetane ring can help to pre-organize the key binding functionalities in a conformation that is complementary to the target, leading to high affinity and specificity. pnas.org

Furthermore, these derivatives can be designed as sophisticated biological probes . nih.govrsc.orgresearchgate.net For example, by attaching a fluorescent reporter group, it is possible to create a probe that can visualize the localization and dynamics of a specific protein within a living cell. By incorporating a photoreactive group, a probe could be used to map the binding site of a protein or to identify its interaction partners. The development of such probes will be invaluable for dissecting complex biological pathways and for validating new drug targets.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Oxanecarboxylic acid amino esters under mild conditions?

Methodological Answer:
Cross metathesis using Hoveyda-Grubbs catalysts (e.g., with oleonitrile and methyl acrylate) is a robust method for synthesizing amino esters under mild, nitrogen-purged conditions. Reaction optimization includes controlled catalyst addition over 4 hours at 100°C, followed by gas chromatography (GC) analysis to quantify yields . For enantiomerically enriched products, crystallization with acidic salt-forming agents after deacylation can achieve >99.5% enantiomeric purity .

Advanced: How can computational modeling predict interactions between 3-Oxanecarboxylic acid amino esters and target enzymes?

Methodological Answer:
Non-bonding interaction analysis via tools like Discovery Studio can model ester-enzyme binding. For example, docking studies with transaminases (e.g., Chromobacterium violaceum variants) identify critical residues (e.g., hydrophobic pockets or hydrogen-bonding sites) that enhance activity. Molecular dynamics simulations further validate stability, guiding mutagenesis strategies to improve catalytic efficiency .

Basic: What analytical techniques are critical for characterizing the purity and structure of these esters?

Methodological Answer:

  • Gas Chromatography (GC): Quantifies reaction yields and monitors byproducts (e.g., ester nitriles) .
  • NMR Spectroscopy: Confirms structural integrity and detects racemization via urea adduct analysis with chiral amines (e.g., (S)-1-phenylethylamine) .
  • HPLC: Resolves enantiomers post-crystallization for purity validation .

Advanced: What strategies enhance enzymatic activity and specificity in the synthesis of 3-Oxanecarboxylic acid amino esters?

Methodological Answer:
Site-directed mutagenesis (SDM) of transaminases can optimize substrate binding. For instance, substituting residues near the active site (e.g., hydrophobic to polar mutations) increases activity with aliphatic acceptors like 3-oxohexanoic acid methyl ester by 2–3 fold. Activity assays (e.g., acetophenone-based monitoring at 45°C) validate improvements .

Advanced: How do amino acid ester prodrugs of 3-Oxanecarboxylic acid improve drug delivery?

Methodological Answer:
Esterification enhances solubility and targets peptide transporters (e.g., hPEPT1). For example, floxuridine prodrugs with amino acid esters (e.g., valine or phenylalanine) show 3–5× higher cellular uptake. Stability studies in simulated gastric fluid (pH 1.2–6.8) and enzymatic hydrolysis assays (e.g., esterase treatment) confirm controlled release .

Basic: What are common stability issues and storage conditions for these esters?

Methodological Answer:
Hydrolysis at the ester bond is a key stability concern. Storage at –20°C under nitrogen in anhydrous solvents (e.g., toluene) minimizes degradation. Safety protocols (e.g., PPE, fume hoods) are critical due to sensitization risks, as outlined in SDS guidelines for similar compounds (e.g., Azetidine-3-carboxylic acid) .

Advanced: How to resolve enantiomers in the synthesis of 3-Oxanecarboxylic acid amino esters for chiral applications?

Methodological Answer:
Enantiomer enrichment via sequential deacylation and crystallization is effective. For example, mono-N-acylated esters treated with acidic salts (e.g., HCl) yield optically active products. Chiral HPLC or trapping with (S)-1-phenylethylamine followed by NMR analysis ensures >99.5% enantiomeric excess .

Basic: What role do ester derivatives (e.g., malonic/acetoacetic esters) play in synthesizing 3-Oxanecarboxylic acid analogs?

Methodological Answer:
Malonic esters act as nucleophilic intermediates in alkylation reactions. For instance, the methylene group in acetoacetic ester derivatives facilitates decarboxylation to form ketones, enabling modular synthesis of branched-chain amino esters. Reaction conditions (e.g., pH, temperature) are optimized via kinetic studies .

Advanced: How can non-canonical amino acid esters expand functional diversity in peptide engineering?

Methodological Answer:
Incorporating cyclobutane-based esters (e.g., 3-Amino-2,2-dimethylcyclobutanecarboxylic acid) introduces rigidity into peptide backbones. Solid-phase synthesis with Fmoc-protected esters and microwave-assisted coupling (50°C, 30 min) achieves high yields. Circular dichroism (CD) confirms secondary structure stabilization .

Advanced: What toxicological assays validate the safety of 3-Oxanecarboxylic acid amino esters for biomedical use?

Methodological Answer:
Ames assays (without microsomal activation) screen for mutagenicity. For example, valproic acid amino esters show no mutagenic activity at 0.1–10 µg/mL. Cytotoxicity is assessed via MTT assays in HepG2 cells, with IC₅₀ values compared to parent compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.